

Application Notes and Protocols: Hyperpolarized ^{13}C -Succinate for Real-Time Metabolic Imaging

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Compound of Interest

Compound Name: *Disodium succinate- $^{13}\text{C}_2$*

Cat. No.: *B12399727*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of hyperpolarized ^{13}C -succinate in real-time metabolic imaging. This technique offers a powerful tool to non-invasively probe the tricarboxylic acid (TCA) cycle and associated metabolic pathways in vivo, with significant potential for advancing research in oncology, neurology, and cardiology.

Introduction

Hyperpolarized ^{13}C Magnetic Resonance Imaging (MRI) is a rapidly advancing imaging modality that enables the real-time, non-invasive investigation of cellular metabolism.^{[1][2]} By increasing the nuclear spin polarization of a ^{13}C -labeled substrate by over 10,000-fold, this technique overcomes the inherent low sensitivity of conventional ^{13}C MRS.^{[1][3]}

Hyperpolarized $[1-^{13}\text{C}]$ -succinate, an intermediate of the TCA cycle, serves as a valuable probe for assessing mitochondrial function and cellular respiration. Following intravenous injection, the metabolic fate of hyperpolarized ^{13}C -succinate can be tracked in real-time as it is converted to other TCA cycle intermediates, such as fumarate and malate, providing a dynamic window into cellular bioenergetics.

Data Presentation

Quantitative Data for Hyperpolarized ^{13}C -Succinate

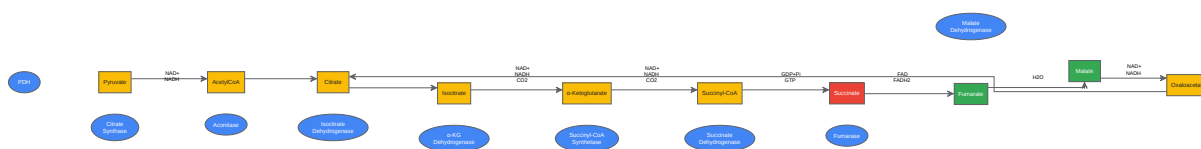
The following tables summarize key quantitative parameters associated with hyperpolarized ^{13}C -succinate experiments.

Parameter	Value	Conditions	Reference
T1 Relaxation Time of [1- ¹³ C]succinate			
27 ± 3 s	In H ₂ O, pH 3, 4.7 T, 1-3 mM succinate, 2.5 mM catalyst	[4]	
40 ± 2 s	In D ₂ O, pH 3, 4.7 T	[4]	
~50 s	In D ₂ O, buffered to pH 7, 4.7 T	[4]	
6 s	Incompletely controlled hydrogenation of 1- ¹³ C-ADC	[3]	
Polarization Levels (PASADENA)			
15.3 ± 1.9 %	In D ₂ O (N=16)	[4]	
12.8 ± 3.1 %	In H ₂ O (N=12)	[4]	
15-20 %	From 1- ¹³ C-fumaric acid-d ₂ at pH 2.9	[5]	
~4400-fold signal enhancement	From 1- ¹³ C-ADC precursor at 4.7 T	[3]	
Precursor and Injection Concentrations			
1-5 mM	Substrate concentration for PASADENA	[5]	
25 mM	Injected concentration of hyperpolarized succinate in rats	[3]	

3.5 mM	Concentration of 1- ¹³ C-succinate-d ₂ hyperpolarized at pH 2.9	[5]
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Signaling and Experimental Workflow Visualizations

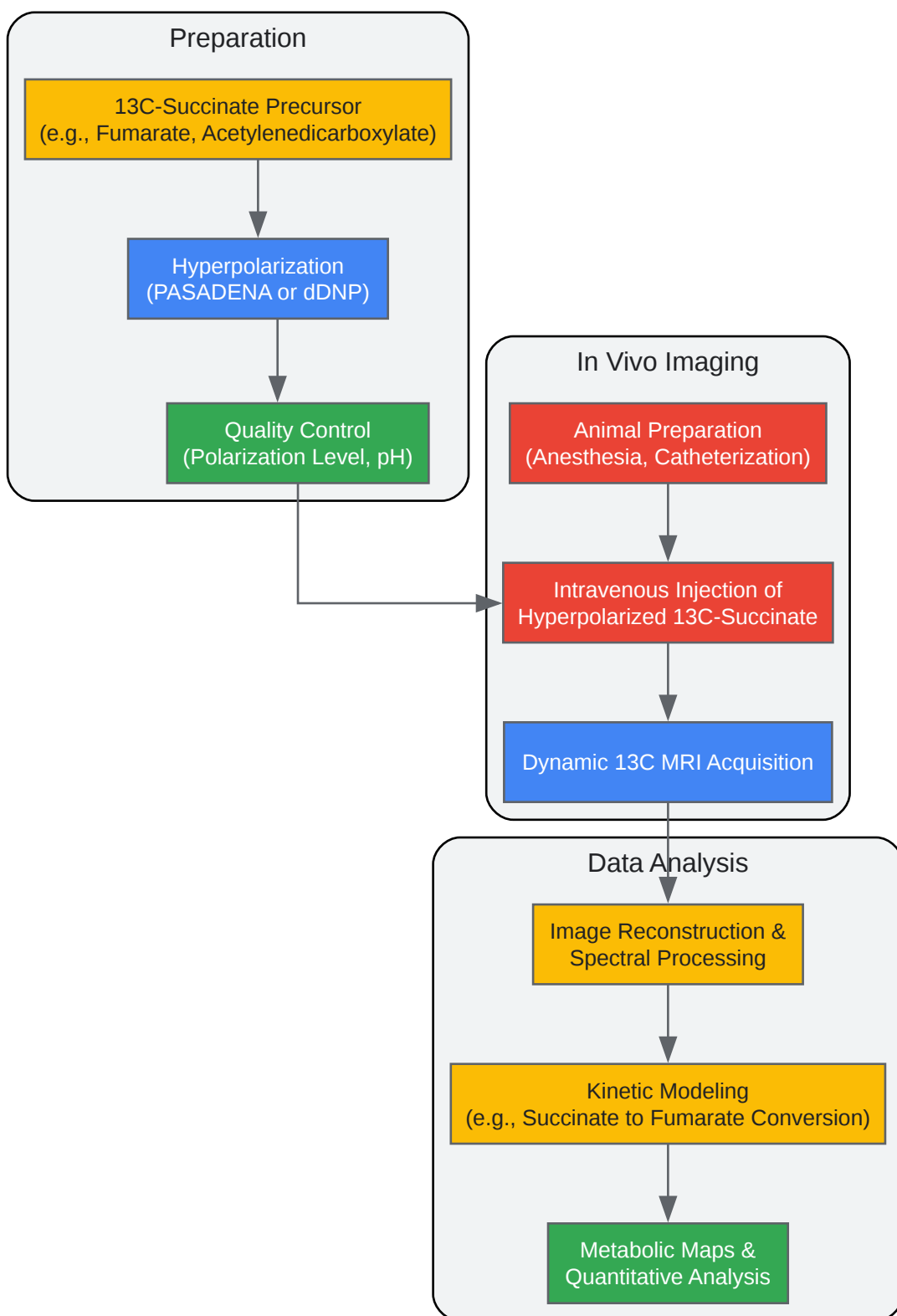
Metabolic Pathway of Succinate in the TCA Cycle



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Caption: Metabolic pathway of succinate within the Tricarboxylic Acid (TCA) cycle.

Experimental Workflow for Hyperpolarized ¹³C-Succinate Imaging



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Caption: General experimental workflow for in vivo metabolic imaging with hyperpolarized ^{13}C -succinate.

Experimental Protocols

Protocol 1: PASADENA Hyperpolarization of [1- ^{13}C]succinate-d₂ from [1- ^{13}C]fumaric acid-d₂

This protocol is adapted from studies demonstrating high polarization levels for succinate.^{[5][6]}

Materials:

- [1- ^{13}C]fumaric acid-d₂ (99% ^{13}C , 96% d)
- Rhodium norbornadiene bisphosphine catalyst
- 1,4-bis[(phenyl-3-propanesulfonate)phosphate]butane disodium salt
- bis(norbornadiene)rhodium(I) tetrafluoroborate
- Sodium phosphate buffer
- Ultrapure water (degassed)
- Parahydrogen gas (97% para)
- PASADENA polarizer instrument

Procedure:

- Catalyst Preparation:
 - Prepare a 2.5 mM solution of the rhodium catalyst in ultrapure water. This is achieved by using a 5% molar excess of the phosphine ligand relative to the rhodium precursor.
 - Ensure the catalyst solution is thoroughly degassed.
- Precursor Solution Preparation:

- Mix the degassed catalyst solution with [1-13C]fumaric acid-d2.
- Acidify the solution with sodium phosphate buffer to a final pH of 2.9. The final buffer concentration should be 50 mM.
- Hydrogenation and Hyperpolarization:
 - Transfer the precursor solution to the PASADENA polarizer reactor.
 - Heat the reactor to 62°C.
 - Spray the precursor solution into the reactor, which is pressurized to 10 bar with parahydrogen gas. The hydrogenation reaction occurs over approximately 4 seconds.
 - Apply 1H decoupling pulses for 4 seconds to preserve the spin order in the singlet state during the reaction.
- Spin Order Transfer:
 - Transfer the spin order from the 1H nuclei to the 13C nucleus at a low magnetic field (e.g., 1.76 mT) using a heteronuclear pulse sequence. The pulse timing is determined by the J-couplings ($2J_{CH} \approx -7.15$ Hz, $3J_{CH} \approx 5.82$ Hz, and $3J_{HH} \approx 7.41$ Hz).
- Product Delivery and Analysis:
 - The resulting hyperpolarized [1-13C]succinate-d2 solution is automatically delivered for immediate use.
 - A 13C hyperpolarization of 15-20% can be consistently achieved with this method.[\[5\]](#)

Protocol 2: In Vivo Metabolic Imaging in a Rat Model

This protocol is a generalized procedure based on published preclinical studies.[\[3\]](#)[\[7\]](#)

Materials:

- Hyperpolarized [1-13C]succinate solution (prepared as in Protocol 1 or via dDNP)
- Anesthetic (e.g., isoflurane, ketamine-xylazine)

- Saline solution
- Animal monitoring equipment (respiration, temperature)
- MRI scanner (e.g., 1.5T or 3T) equipped for ^{13}C imaging
- Dual-tuned $^1\text{H}/^{13}\text{C}$ RF coil

Procedure:

- Animal Preparation:
 - Anesthetize the rat (e.g., with 1-3% isoflurane in oxygen).
 - Place a catheter in the tail vein for intravenous injection.
 - Position the animal within the dual-tuned RF coil in the MRI scanner.
 - Monitor the animal's vital signs throughout the experiment.
- Anatomical Imaging:
 - Acquire high-resolution ^1H anatomical images (e.g., T2-weighted fast spin-echo) to localize the region of interest.
- Hyperpolarized ^{13}C -Succinate Injection:
 - Inject a bolus of the hyperpolarized $[1-^{13}\text{C}]$ succinate solution (e.g., 2-3 mL of a ~25 mM solution) via the tail vein catheter.
- Dynamic ^{13}C MR Data Acquisition:
 - Begin dynamic ^{13}C MR data acquisition immediately upon injection.
 - Use a fast imaging sequence such as 3D Fast Imaging Employing Steady-state Acquisition (FIESTA) or Chemical Shift Imaging (CSI).
 - Example 3D FIESTA parameters: TR/TE of 6.3/3.1 ms, sixteen 5 mm slices, 220 mm field-of-view (FOV), yielding an isotropic spatial resolution of $5 \times 5 \times 5 \text{ mm}^3$.^[3]

- Acquire data for a duration sufficient to capture the conversion of succinate to its metabolic products (typically 60-120 seconds).
- Data Processing and Analysis:
 - Reconstruct the dynamic ^{13}C images.
 - Perform spectral analysis to separate the signals from $[1-^{13}\text{C}]$ succinate and its downstream metabolites (e.g., $[1-^{13}\text{C}]$ fumarate, $[1-^{13}\text{C}]$ malate).
 - Generate metabolic maps by integrating the signal intensity of each metabolite at each voxel.
 - Apply kinetic modeling to quantify the rates of metabolic conversion (e.g., the rate of succinate to fumarate conversion).

Protocol 3: General Protocol for Dissolution Dynamic Nuclear Polarization (dDNP)

This is a general protocol; specific parameters may need to be optimized for ^{13}C -succinate.

Materials:

- $[1-^{13}\text{C}]$ succinic acid
- Trityl radical (e.g., OX063)
- Glassing agent (if necessary)
- Dissolution buffer (e.g., phosphate-buffered saline)
- dDNP polarizer instrument (e.g., HyperSense)

Procedure:

- Sample Preparation:
 - Prepare a solution of $[1-^{13}\text{C}]$ succinic acid with a trityl radical (typically 15 mM).

- If succinic acid does not form a glass upon freezing, a glassing agent may be required.
- Place the sample in a sample cup.
- Polarization:
 - Load the sample into the dDNP polarizer.
 - Cool the sample to ~1.2 K in a high magnetic field (e.g., 3.35 T).
 - Apply microwave irradiation at a frequency specific to the trityl radical to transfer polarization from the electrons to the ^{13}C nuclei. This process can take 1-2 hours.
- Dissolution:
 - Rapidly dissolve the hyperpolarized solid sample with a bolus of superheated, pressurized dissolution buffer.
 - The dissolution process should be as rapid as possible to minimize T1 relaxation losses.
- Quality Control and Injection:
 - The hyperpolarized solution is rapidly transferred, and the pH and temperature are adjusted to physiological levels.
 - The polarization level is measured.
 - The solution is then ready for immediate intravenous injection as described in Protocol 2.

Conclusion

Hyperpolarized ^{13}C -succinate metabolic imaging is a promising technique for the non-invasive, real-time assessment of mitochondrial metabolism. The protocols and data presented here provide a foundation for researchers to implement this technology in their own studies. Further optimization of these protocols will continue to enhance the utility of hyperpolarized ^{13}C -succinate as a powerful tool in biomedical research and drug development.

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